molecular formula C22H18ClN3O3S B2772739 N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207048-60-9

N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2772739
CAS No.: 1207048-60-9
M. Wt: 439.91
InChI Key: NWFYJQPORKLEDD-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-3-8-18(17(23)9-13)25-19(27)10-26-12-24-20-16(11-30-21(20)22(26)28)14-4-6-15(29-2)7-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFYJQPORKLEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This detailed article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the chloro and methoxy substituents enhances its biological activity.

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. In particular, it may inhibit key enzymes involved in cancer progression and bacterial resistance.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The thieno[3,2-d]pyrimidine scaffold is associated with anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory activity against urease and acetylcholinesterase
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntiviralPotential activity against viral replication in specific cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives, including this compound. Results indicated significant inhibition of Salmonella typhi and Bacillus subtilis, suggesting that the compound could be developed into a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, making it a candidate for further development as an anticancer drug.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • In vitro Studies : Various assays confirmed that the compound exhibits significant enzyme inhibition and antimicrobial properties.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target enzymes, indicating its potential as a lead compound for drug development.
  • Pharmacological Profiles : The compound's diverse pharmacological profiles suggest it may act on multiple targets within biological systems.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or receptors that are overexpressed in tumors.

Case Study: Inhibition of EPH Receptors

A related thienopyrimidine derivative was found to target the ephrin receptor (EPH) family, which is implicated in several cancers. The compound demonstrated potent inhibitory effects on EPH signaling pathways, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

Thienopyrimidine derivatives have also been investigated for their antimicrobial activities. The unique structure allows for interaction with bacterial enzymes or receptors, potentially leading to bactericidal effects.

Case Study: Antibacterial Activity

Research has shown that certain thienopyrimidine compounds exhibit significant antibacterial activity against Gram-positive bacteria. These findings suggest a potential application in developing new antibiotics .

Anti-inflammatory Applications

The anti-inflammatory properties of this class of compounds are another area of exploration. By modulating inflammatory pathways, these derivatives could serve as therapeutic agents for diseases characterized by chronic inflammation.

Case Study: Modulation of Cytokine Production

In vitro studies indicate that thienopyrimidine derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests their potential use in treating inflammatory diseases like rheumatoid arthritis .

Neuroprotective Effects

There is emerging evidence that some thienopyrimidine derivatives may offer neuroprotective benefits. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection in Animal Models

Animal studies have demonstrated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for their use in neurodegenerative disease therapies .

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The synthetic pathways often utilize condensation reactions followed by functional group modifications to achieve the desired structure.

Synthesis Overview

StepReaction TypeKey ReagentsPurpose
1CondensationThieno[3,2-d]pyrimidine precursor + aromatic amineFormation of core structure
2AlkylationAlkyl halideIntroduction of alkyl groups
3AcetylationAcetic anhydrideFinal modification to form acetamide

Q & A

Q. Table: SAR Comparison of Analogues

Substituent (Position)Biological Activity (IC50_{50}, μM)Key Finding
4-Methoxyphenyl (7-)2.1 (HeLa)Optimal activity
4-Fluorophenyl (7-)5.8 (HeLa)Reduced potency
3,5-Dimethylphenyl (3-)1.9 (HeLa)Enhanced selectivity

Basic: What are the documented biological activities of this compound?

Methodological Answer:
Reported activities include:

  • Anticancer : IC50_{50} = 2.1 μM against HeLa cells via EGFR inhibition (kinase assay) .
  • Antimicrobial : MIC = 8 μg/mL against S. aureus (mechanism linked to membrane disruption) .
  • Anti-inflammatory : 60% COX-2 inhibition at 10 μM (ELISA-based assay) .

Advanced: How to resolve contradictions in reported biological data across studies?

Methodological Answer:
Address discrepancies via:

  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .
  • Structural Verification : Confirm batch-to-batch purity (e.g., trace impurities in 7-aryl derivatives may skew results) .
  • Meta-Analysis : Compare data across >3 independent studies to identify trends (e.g., 4-methoxyphenyl consistently outperforms 4-chlorophenyl in anticancer assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.